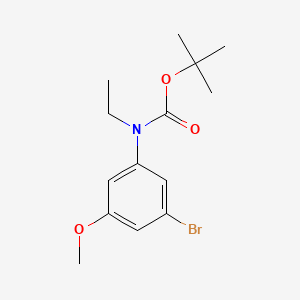
tert-Butyl (3-bromo-5-methoxyphenyl)(ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (3-bromo-5-methoxyphenyl)(ethyl)carbamate is an organic compound that features a tert-butyl group, a bromo-substituted methoxyphenyl ring, and an ethylcarbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-bromo-5-methoxyphenyl)(ethyl)carbamate typically involves the following steps:
Bromination: The starting material, 3-methoxyphenol, undergoes bromination to introduce the bromine atom at the 3-position.
Carbamoylation: The brominated intermediate is then reacted with tert-butyl chloroformate and ethylamine to form the desired carbamate product.
The reaction conditions for these steps generally involve:
Bromination: Using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane at room temperature.
Carbamoylation: Conducted in the presence of a base such as triethylamine to neutralize the hydrochloric acid by-product, typically at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (3-bromo-5-methoxyphenyl)(ethyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides, typically in the presence of a catalyst like palladium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Conversion of the methoxy group to a methyl group.
Hydrolysis: Formation of the corresponding amine and carbon dioxide.
Applications De Recherche Scientifique
tert-Butyl (3-bromo-5-methoxyphenyl)(ethyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including as a potential inhibitor of certain enzymes.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl (3-bromo-5-methoxyphenyl)(ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the specific application and the biological system being studied. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparaison Avec Des Composés Similaires
tert-Butyl (3-bromo-5-methoxyphenyl)(ethyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (3-bromo-5-methoxyphenyl)carbamate: Lacks the ethyl group, which may affect its reactivity and biological activity.
tert-Butyl (3-bromo-5-hydroxyphenyl)(ethyl)carbamate: Contains a hydroxyl group instead of a methoxy group, potentially altering its chemical properties and interactions.
tert-Butyl (3-chloro-5-methoxyphenyl)(ethyl)carbamate: Substitution of bromine with chlorine may influence its reactivity and biological effects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
tert-butyl N-(3-bromo-5-methoxyphenyl)-N-ethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO3/c1-6-16(13(17)19-14(2,3)4)11-7-10(15)8-12(9-11)18-5/h7-9H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUXVFDAAQMZOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC(=CC(=C1)Br)OC)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














